molecular formula C13H11F2N5 B11849230 9-Benzyl-6-(difluoromethyl)-9H-purin-2-amine

9-Benzyl-6-(difluoromethyl)-9H-purin-2-amine

Cat. No.: B11849230
M. Wt: 275.26 g/mol
InChI Key: UPCYKRFILZQOQW-UHFFFAOYSA-N
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Description

9-Benzyl-6-(difluoromethyl)-9H-purin-2-amine is a synthetic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a benzyl group at the 9-position, a difluoromethyl group at the 6-position, and an amine group at the 2-position of the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-6-(difluoromethyl)-9H-purin-2-amine typically involves multiple steps, starting from commercially available purine derivativesThe reaction conditions often require the use of strong bases such as potassium carbonate and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and purify the final product .

Chemical Reactions Analysis

Types of Reactions

9-Benzyl-6-(difluoromethyl)-9H-purin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted purines, which can have different biological activities and properties .

Scientific Research Applications

9-Benzyl-6-(difluoromethyl)-9H-purin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with nucleic acids and proteins.

    Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-Benzyl-6-(difluoromethyl)-9H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The difluoromethyl group enhances the compound’s stability and binding affinity to its targets, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

    9-Benzyl-6-fluoro-9H-purine: Similar structure but with a single fluorine atom instead of a difluoromethyl group.

    9-Benzyl-6-methyl-9H-purine: Contains a methyl group instead of a difluoromethyl group.

    9-Benzyl-6-(2-furyl)-9H-purine: Substituted with a furyl group at the 6-position.

Uniqueness

9-Benzyl-6-(difluoromethyl)-9H-purin-2-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s metabolic stability and can improve its pharmacokinetic profile compared to similar compounds .

Properties

Molecular Formula

C13H11F2N5

Molecular Weight

275.26 g/mol

IUPAC Name

9-benzyl-6-(difluoromethyl)purin-2-amine

InChI

InChI=1S/C13H11F2N5/c14-11(15)9-10-12(19-13(16)18-9)20(7-17-10)6-8-4-2-1-3-5-8/h1-5,7,11H,6H2,(H2,16,18,19)

InChI Key

UPCYKRFILZQOQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(N=C(N=C32)N)C(F)F

Origin of Product

United States

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